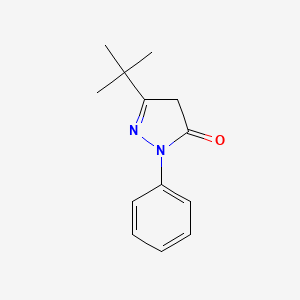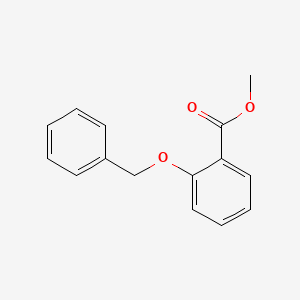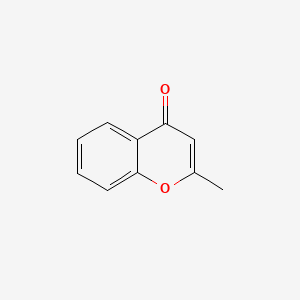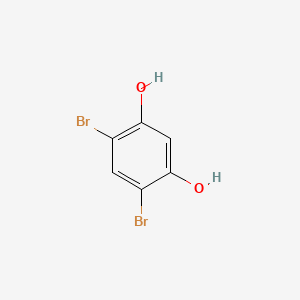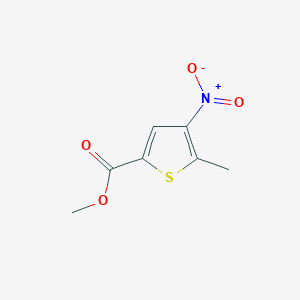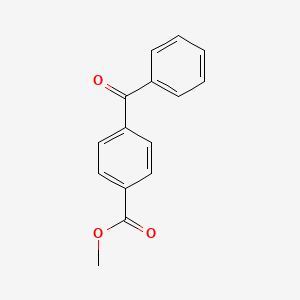
Methyl 4-benzoylbenzoate
Overview
Description
Methyl 4-benzoylbenzoate is an organic compound with the molecular formula C15H12O3. It is a methyl ester of 4-benzoylbenzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its benzoyl group attached to the benzene ring, which is further esterified with a methyl group.
Mechanism of Action
Target of Action
Methyl 4-benzoylbenzoate is a chemical compound with the formula C15H12O3 It’s structurally similar to benzyl benzoate, which is known to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
Benzyl benzoate, a structurally similar compound, exerts toxic effects on the nervous system of parasites, leading to their death . It’s also toxic to mite ova, though its exact mechanism of action is unknown .
Biochemical Pathways
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways.
Pharmacokinetics
A study on methyl 3,4-dihydroxybenzoate (mdhb), a similar compound, showed that it has fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB was found to be 23% . These properties might be similar for this compound, but further studies are needed to confirm this.
Result of Action
Based on the mode of action of similar compounds, it might exert toxic effects on certain organisms, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-benzoylbenzoate can be synthesized through the esterification of 4-benzoylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Oxidation: 4-benzoylbenzoic acid.
Reduction: 4-benzoylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-benzoylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly for the polymerization of methyl methacrylate and other polymers.
Biology: The compound has shown promising bioactivity, including anti-tumor, anti-inflammatory, and anti-viral activities. It inhibits cell proliferation and promotes apoptosis in cancer cells.
Industry: It is used in UV-curable inks, coatings, and adhesives, especially in food packaging systems where UV-photoinitiators catalyze polymerization.
Comparison with Similar Compounds
Methyl benzoate: An ester with a similar structure but lacks the benzoyl group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Benzyl benzoate: Contains a benzyl group instead of a methyl group.
Uniqueness: Methyl 4-benzoylbenzoate is unique due to its benzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as a photoinitiator and in biological applications where its bioactivity is leveraged.
Properties
IUPAC Name |
methyl 4-benzoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXFXAMIFNGJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325247 | |
| Record name | Methyl 4-benzoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6158-54-9 | |
| Record name | Methyl p-benzoyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-benzoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


